Hydroflumethiazide-13CD2
Overview
Description
Hydroflumethiazide-13C-d2 is a labeled compound used primarily in scientific research. It is a deuterium and carbon-13 labeled version of Hydroflumethiazide, a thiazide diuretic. The labeling with stable isotopes such as deuterium and carbon-13 makes it particularly useful as an internal standard in mass spectrometry for the quantification of Hydroflumethiazide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroflumethiazide-13C-d2 involves the incorporation of deuterium and carbon-13 into the Hydroflumethiazide molecule. This process typically includes:
Deuteration: The introduction of deuterium atoms into the molecule, often achieved through catalytic exchange reactions.
Carbon-13 Labeling: The incorporation of carbon-13, which can be done using carbon-13 labeled precursors in the synthesis pathway
Industrial Production Methods: Industrial production of Hydroflumethiazide-13C-d2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Hydroflumethiazide-13C-d2, like its non-labeled counterpart, undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent thiazide form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines
Major Products:
Sulfoxides and Sulfones: From oxidation.
Parent Thiazide: From reduction.
Substituted Derivatives: From nucleophilic substitution
Scientific Research Applications
Hydroflumethiazide-13C-d2 is extensively used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the accurate quantification of Hydroflumethiazide.
Biology: In metabolic studies to trace the distribution and breakdown of Hydroflumethiazide in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Hydroflumethiazide.
Industry: In quality control processes to ensure the consistency and purity of Hydroflumethiazide formulations
Mechanism of Action
Hydroflumethiazide-13C-d2, like Hydroflumethiazide, acts as a thiazide diuretic. It inhibits the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby reducing blood pressure .
Molecular Targets and Pathways:
Sodium-Chloride Symporter (SLC12A3): Primary target.
Distal Convoluted Tubule: Site of action in the nephron.
Comparison with Similar Compounds
Hydroflumethiazide-13C-d2 is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
Hydrochlorothiazide-13C-d2: Another labeled thiazide diuretic used for similar purposes.
Chlorothiazide-13C-d2: A labeled version of Chlorothiazide, used in similar research contexts
Uniqueness:
Isotopic Labeling: Provides a distinct advantage in tracing and quantification studies.
Specificity: High specificity for the sodium-chloride symporter, making it a valuable tool in pharmacokinetic and pharmacodynamic studies
Properties
IUPAC Name |
3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDGGSIALPNSEE-QFNKQLDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675923 | |
Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189877-11-9 | |
Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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